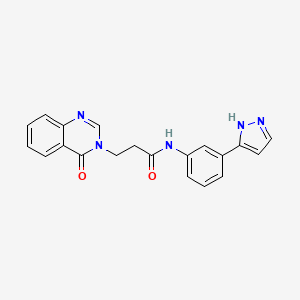

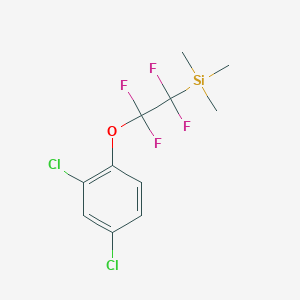

3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

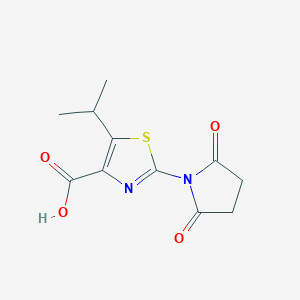

The compound “3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide” is a versatile chemical compound with fascinating applications in scientific research. It is a derivative of N-(cyano(naphthalen-1-yl)methyl)benzamides .

Synthesis Analysis

The synthesis of this compound involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound that contains a 3,5-dinitrophenyl group was found to exhibit a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations .Physical And Chemical Properties Analysis

The compound is a cream-colored uniform powder, with a melting point of 222 223 ℃. It is insoluble in water, sodium carbonate solution, but soluble in xylene .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

A series of derivatives related to 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide have been synthesized, showcasing diverse chemical behaviors and applications. For example, N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed, with one showing significant potential in colorimetric sensing of fluoride ions. This particular derivative changes color drastically in the presence of fluoride ions, making it an excellent candidate for developing sensory applications in environmental and analytical chemistry (Younes et al., 2020).

Fluorescent Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid, closely related to the target compound, has been explored for its potential as a fluorescent derivatizing agent for amino acids. This derivatization results in strongly fluorescent amino acid derivatives, which could be advantageous in biological assays and research due to their strong fluorescence in both ethanol and water, providing a valuable tool for biochemical studies (Frade et al., 2007).

Chemical Synthesis

The synthesis of 3-Cyano-1-naphthalenecarboxylic acid, a key intermediate in the production of tachykinin receptor antagonists, highlights the complexities and innovations in chemical synthesis involving naphthalene derivatives. An improved synthesis route for this compound, avoiding the use of hazardous mercury salts and improving yield, underlines the ongoing advancements in organic synthesis methodologies that could be applicable to derivatives like 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide (Ashworth et al., 2003).

Catalysis and Organic Reactions

Research into the carbopalladation of nitriles for synthesizing disubstituted aminonaphthalenes and benzoxazine derivatives through palladium-catalyzed annulation offers insights into complex organic reactions that could be relevant to the functionalization of 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide. Such reactions expand the toolkit available for chemists to modify and create complex molecules for various applications, from materials science to pharmaceuticals (Tian et al., 2003).

Pharmaceutical Research

The development of selective dopamine D4 receptor antagonists incorporating naphthoxy and phenoxy groups underscores the pharmaceutical relevance of naphthalene derivatives. This research area could offer a foundation for the development of novel therapeutics based on the structural framework of compounds like 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide, highlighting the interplay between organic chemistry and drug discovery (Wright et al., 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-cyano-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c22-14-15-5-3-8-17(13-15)21(25)23-12-11-20(24)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13,20,24H,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQLGSQVFCVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC(=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2773957.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2773961.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773964.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)

![3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)